6-Bromo-5-methylnicotinic acid
Description
Properties
IUPAC Name |
6-bromo-5-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYJCEDJAWSYJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
901300-51-4 | |
| Record name | 6-bromo-5-methylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
6-Bromo-5-methylnicotinic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound is a derivative of nicotinic acid, characterized by the presence of a bromine atom at the 6-position and a methyl group at the 5-position of the pyridine ring. The synthesis typically involves bromination processes, often using reagents such as N-bromosuccinimide (NBS) on 5-methylnicotinic acid derivatives.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential pharmacological effects:
- Anti-inflammatory Properties : Compounds in the nicotinic acid family are known for their anti-inflammatory effects. Preliminary studies suggest that this compound may exert similar effects, potentially through modulation of inflammatory pathways.
- Neuroprotective Effects : The ability of this compound to cross the blood-brain barrier indicates its potential in treating neurological disorders. Research has shown that it may influence neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease and Parkinson's disease.
Case Studies and Experimental Evidence
-
Neuroprotective Activity :
- A study demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved the activation of antioxidant pathways, which mitigated cellular damage.
- Antimicrobial Activity :
-
Enzyme Inhibition Studies :
- In vitro assays revealed that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition could have implications for drug development targeting metabolic disorders.
Data Table: Biological Activities of this compound
| Activity Type | Target Organism/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Anti-inflammatory | Inflammatory cytokines | Reduced cytokine production | |
| Neuroprotective | Neuronal cells | Protection against oxidative stress | |
| Antimicrobial | Staphylococcus aureus | Inhibition of bacterial growth | |
| Enzyme inhibition | Metabolic enzymes | Inhibition observed |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Receptor Binding : The compound may interact with specific receptors involved in neurotransmission and inflammation.
- Oxidative Stress Modulation : It appears to enhance the activity of antioxidant enzymes, thereby reducing oxidative damage in cells.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-5-methylnicotinic acid has been explored for its potential therapeutic effects, particularly in the development of drugs targeting various diseases.
- Case Study : A study investigated the anti-inflammatory properties of derivatives of 5-methylnicotinic acid, highlighting the role of halogenated pyridine derivatives in enhancing biological activity. The bromine substitution at the 6-position was noted to improve receptor binding affinity and efficacy in preclinical models .
Coordination Chemistry
Research indicates that 6-bromo derivatives can form complexes with transition metals, which are useful in catalysis and materials science.
- Data Table: Complex Formation with Transition Metals
| Metal Ion | Complex Type | Stability Constant (log K) |
|---|---|---|
| Cu(II) | [Cu(6-Br-5-MeNicotinate)] | 4.5 |
| Ni(II) | [Ni(6-Br-5-MeNicotinate)] | 3.8 |
| Co(II) | [Co(6-Br-5-MeNicotinate)] | 4.0 |
This table summarizes the stability constants of complexes formed with different metal ions, indicating the compound's utility in coordination chemistry.
Synthesis of Bioactive Compounds
The compound serves as an intermediate in synthesizing various bioactive molecules, including those with potential anti-cancer properties.
- Synthesis Route : A synthetic pathway involving the bromination of 5-methylnicotinic acid has been documented, leading to compounds that exhibit selective cytotoxicity against cancer cell lines .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its application in research and industry.
- Toxicity Data :
- Acute Toxicity (Oral) : Category 4
- Skin Irritation : Category 2
- Eye Irritation : Category 2
These classifications indicate that while the compound has research applications, it requires careful handling due to its irritant properties .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Halogen Variation
Table 1: Key Compounds and Properties
*Note: Data for this compound inferred from structurally similar compounds. †Melting point approximated from 2-bromo-5-methylnicotinic acid .
Key Findings:
- Halogen Reactivity : In 5-bromo-6-chloronicotinic acid, chlorine displaces bromine during acid chloride formation, altering synthetic pathways . This reactivity is absent in methyl-substituted analogs.
- Steric and Electronic Effects : The iodine substituent in 6-bromo-5-iodonicotinic acid introduces steric bulk, reducing reaction rates in cross-coupling reactions compared to methyl or fluorine analogs .
- Functional Group Influence : The hydroxyl group in 5-bromo-6-hydroxynicotinic acid increases solubility in polar solvents (e.g., water or DMSO) by 20–30% compared to methyl or halogen-only analogs .
Preparation Methods
Reaction Scheme
- Starting Material: 3,5-lutidine (3,5-dimethylpyridine)
- Oxidant: Hydrogen peroxide (5-30% concentration)
- Solvent: Concentrated sulfuric acid (oleum)
- Conditions: Dropwise addition of hydrogen peroxide at 110-150 °C, reaction time 5-20 hours
- Post-treatment: Cooling, filtration, pH adjustment to 3-4, filtration to isolate product
This method selectively oxidizes one methyl group to a carboxylic acid, avoiding overoxidation of both methyl groups due to the limited oxidation power of hydrogen peroxide in this medium. The process avoids manganese dioxide formation, thus improving filtration and scalability.
Representative Experimental Data
| Embodiment | 3,5-Lutidine (g) | H2O2 Conc. (%) | H2O2 Amount (g) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 18.8 | 5 | 238.8 | 130 | 15 | 70 |
| 2 | 20.0 | 10 | 190.5 | 120 | 5 | 64 |
| 3 | 100.0 | 30 | 529.1 | 110 | 20 | 72 |
| 4 | 100.0 | 30 | 529.1 | 150 | 5 | Data incomplete |
These data demonstrate that the method is scalable and yields are consistently above 60%, with optimal temperature range 110-130 °C and reaction times from 5 to 20 hours.
Summary of Preparation Strategy for this compound
| Step | Description | Key Parameters | Outcome |
|---|---|---|---|
| 1. Oxidation | 3,5-Lutidine oxidized to 5-methylnicotinic acid using H2O2 in concentrated sulfuric acid | 110-130 °C, 5-20 h, H2O2 5-30% | Yield >60%, high selectivity |
| 2. Bromination | Electrophilic aromatic substitution at 6-position using brominating agents (e.g., NBS, Br2) | Mild acidic conditions, controlled temp | Selective 6-bromo substitution |
| 3. Purification | Filtration and crystallization to isolate pure this compound | pH adjustment, solvent selection | High purity product |
Research Findings and Advantages of the Hydrogen Peroxide Oxidation Method
- Selectivity: Hydrogen peroxide’s limited oxidation power prevents overoxidation of both methyl groups, improving product selectivity.
- Yield: Stable yields above 60%, surpassing traditional potassium permanganate methods.
- Environmental and Cost Benefits: Reduced water consumption, elimination of manganese dioxide sludge, and lower oxidant cost.
- Scalability: Improved filtration and handling make the process industrially viable.
Q & A
Q. Basic
- ¹H NMR : The methyl group (δ ~2.35 ppm) and aromatic protons (δ 7.4–8.3 ppm) show distinct splitting patterns due to bromine’s deshielding effects .
- Mass spectrometry : Expect molecular ion clusters at m/z 215/217 (M⁺ for ⁷⁹Br/⁸¹Br isotopes) .
- IR spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and Br-C vibrations (~550 cm⁻¹).
Substituent effects : Bromine’s electron-withdrawing nature downfield-shifts adjacent protons, while the methyl group’s electron donation alters tautomeric equilibria.
How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?
Advanced
DFT studies using hybrid functionals (e.g., B3LYP) with exact-exchange terms accurately model brominated aromatics . Key steps:
- Geometry optimization : Use 6-31G(d,p) basis sets to account for Br and methyl steric effects.
- Electronic analysis : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For brominated nicotinic acids, LUMO localization near Br enhances susceptibility to nucleophilic attack.
- Thermochemical validation : Compare computed vs. experimental ΔHf (atomization energy deviations <2.4 kcal/mol achievable) .
What strategies resolve contradictions between experimental spectroscopic data and computational predictions for brominated nicotinic acid derivatives?
Q. Advanced
- Parameter calibration : Adjust DFT exchange-correlation functionals (e.g., include gradient corrections ) to better match observed NMR chemical shifts.
- Solvent modeling : Incorporate polarizable continuum models (PCM) for solution-phase comparisons.
- Cross-validation : Pair IR/Raman data with vibrational frequency calculations to confirm tautomeric forms.
- Error analysis : Quantify uncertainties in computational methods (e.g., ±0.3 ppm for NMR shifts) .
How does the bromine substituent influence the acid dissociation constant (pKa) of this compound compared to non-halogenated analogs?
Advanced
Bromine’s electron-withdrawing effect lowers the carboxylic acid pKa by stabilizing the deprotonated form. Methodologically:
- Potentiometric titration : Compare with 5-methylnicotinic acid (ΔpKa ≈ 0.5–1.0 expected).
- DFT correlation : Calculate proton affinity differences using the Colle-Salvetti correlation-energy functional .
- Structural analysis : X-ray crystallography reveals Br’s inductive effects on carboxylate bond lengths .
What crystallization methods yield high-purity this compound suitable for X-ray diffraction studies?
Q. Basic
- Solvent selection : Use mixed solvents (e.g., ethanol/water) for slow evaporation.
- Temperature gradient : Cool from 60°C to 4°C over 24 hours to optimize crystal growth.
- Seeding : Introduce microcrystals to induce uniform nucleation.
- Purity criteria : Melting point consistency (e.g., 173–174°C for analogous compounds ).
How do solvent polarity and temperature affect the tautomeric equilibrium of this compound in solution?
Q. Advanced
- UV-Vis spectroscopy : Monitor λmax shifts in polar aprotic solvents (e.g., DMSO) vs. non-polar (toluene).
- Variable-temperature NMR : Detect keto-enol tautomer ratios by integrating OH/COOR peaks at 25–80°C.
- Computational modeling : Simulate solvent dielectric effects on tautomer stability using SMD implicit solvation models .
What are the challenges in achieving regioselective functionalization of this compound, and how can protecting group strategies mitigate these issues?
Q. Advanced
- Steric hindrance : The 5-methyl group directs electrophiles to the 2-position. Use bulky directing groups (e.g., -OMe) to block undesired sites.
- Carboxyl protection : Convert -COOH to methyl esters for Suzuki couplings, then hydrolyze post-reaction .
- Monitoring : LC-MS tracks intermediate formation; optimize reaction time to prevent over-halogenation.
How can researchers validate the metabolic stability of this compound in biological systems?
Q. Advanced
- In vitro assays : Use liver microsomes (human/rat) with LC-MS quantification of parent compound depletion.
- Isotope labeling : Synthesize ¹³C-labeled analogs to trace degradation pathways.
- QSAR modeling : Correlate Hammett σ values (Br’s +σ) with metabolic half-lives .
What methodologies address discrepancies in reported reaction yields for brominated nicotinic acid derivatives?
Q. Advanced
- Controlled replication : Standardize reagents (e.g., anhydrous Br₂) and equipment (e.g., moisture-free reactors).
- Statistical analysis : Apply ANOVA to identify yield variations due to temperature/pH fluctuations.
- Mechanistic studies : Use in-situ IR to detect intermediate stability thresholds affecting yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
